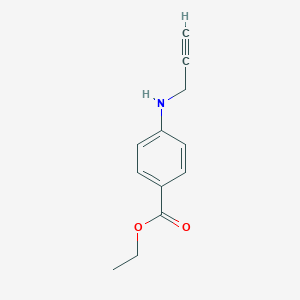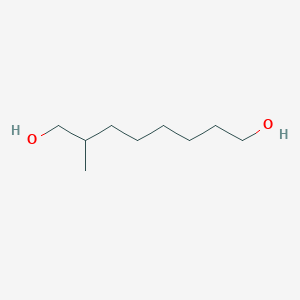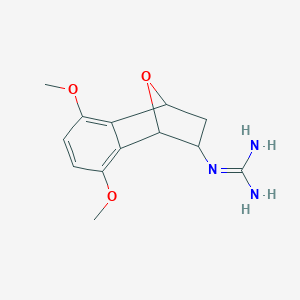
Ethyl 4-(prop-2-ynylamino)benzoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar aromatic esters typically involves condensation reactions, where an amino component reacts with an acid or ester precursor. For example, Al-Said and Al-Sghair (2013) developed a simple route for synthesizing a related compound through the condensation of 2-(2-nitrobenzamido)propanoic acid with ethyl anthranillate, followed by H2/Pd/C reduction, yielding an amino ester upon heating in DMF in the presence of FeCl3 (Al-Said & Al-Sghair, 2013). Such methodologies can be adapted for synthesizing ethyl 4-(prop-2-ynylamino)benzoate, suggesting a potential route involving the condensation of appropriately substituted benzoyl and alkyne precursors.
Molecular Structure Analysis
The molecular structure of aromatic esters, including ethyl 4-(prop-2-ynylamino)benzoate, can be determined through techniques like single-crystal X-ray crystallography. Manolov, Morgenstern, and Hegetschweiler (2012) used this method to determine the structure of a similar compound, highlighting the importance of intramolecular and intermolecular hydrogen bonding in defining molecular conformation (Manolov, Morgenstern, & Hegetschweiler, 2012).
Aplicaciones Científicas De Investigación
Dental Adhesive Systems : Ethyl-4-(dimethylamino) benzoate is used to initiate the spontaneous polymerization of aqueous acidic dental adhesive systems. Optimal conditions are observed at a pH between 1.0 and 1.8, with hydroxyapatite as the best base for polymerization (Bai et al., 2013).
Propene Polymerization : In the field of polymer chemistry, ethyl benzoate plays a crucial role in propene polymerization in MgCl2-supported Ziegler-Natta systems. It prevents non-stereospecific active sites and inhibits non-stereospecific centers (Busico et al., 1985).
Pest Control in Agriculture : Specific derivatives like ethyl 4-[(7-benzyloxy-1,4-benzodioxan-6-yl)methyl]benzoate effectively induce precocious metamorphosis in silkworm larvae by decreasing juvenile hormone titers in their hemolymph (Yamada et al., 2016).
Crystal Packing Studies : The crystal packing of certain derivatives reveals rare nonhydrogen bonding interactions and a C-HN hydrogen bond, highlighting the importance of rare interactions in crystal packing (Zhang et al., 2011).
Anti-Juvenile Hormone Agents : Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate and other derivatives have been identified as novel anti-juvenile hormone agents, crucial for inducing changes in silkworm larvae and potentially useful in pest control (Ishiguro et al., 2003).
Raman Spectroscopy Applications : Raman spectroscopy has been used as a structural probe of solute-solvent interactions in ethyl 4-(dimethylamino)benzoate, revealing hydrogen bonding and π-interactions (Mitambo & Loppnow, 1996).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 4-(prop-2-ynylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-9-13-11-7-5-10(6-8-11)12(14)15-4-2/h1,5-8,13H,4,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEHTGGSAVSLRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(prop-2-ynylamino)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-Methylbenzo[D]thiazol-6-YL)methanol](/img/structure/B25218.png)

![Pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B25226.png)

![N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline](/img/structure/B25236.png)
![Bis[2-(4-methoxyphenoxy)ethyl] Ether](/img/structure/B25237.png)



![7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one](/img/structure/B25246.png)


![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide](/img/structure/B25249.png)